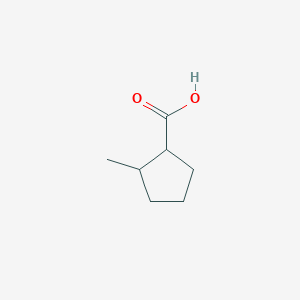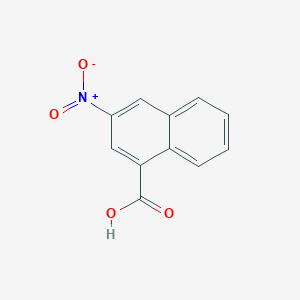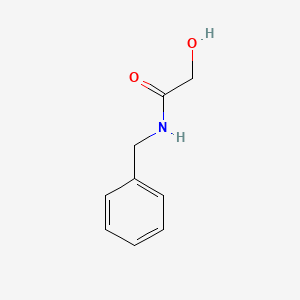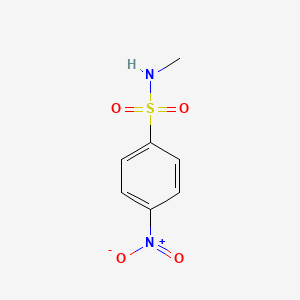![molecular formula C9H8Cl2O3 B1361618 [4-Chloro-2-(chloromethyl)phenoxy]acetic acid CAS No. 4286-99-1](/img/structure/B1361618.png)
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is represented by the linear formula: C9H8Cl2O3 . The InChI Code for this compound is 1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 235.07 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Herbicide Analysis and Detection
- A study by Nuhu et al. (2012) developed a sensitive and accurate method for determining phenoxy herbicides, including derivatives of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid, in water samples. This method uses phase transfer catalyst-assisted microextraction with simultaneous derivatization, improving the resolution and sensitivity of detecting these herbicides in various water sources (Nuhu et al., 2012).
Herbicide Resistance in Agriculture
- Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, highlighting the potential development of herbicide-tolerant cultivars. This research underscores the implications of herbicide resistance in agriculture, particularly for phenoxy herbicides like this compound (Jugulam et al., 2014).
Environmental Impact and Removal
- Aksu and Kabasakal (2004) focused on the adsorption and removal of phenoxy acid herbicides, including this compound, from aqueous solutions using granular activated carbon. This study is crucial for understanding the environmental impact and effective removal methods for such herbicides (Aksu & Kabasakal, 2004).
Chemical Synthesis and Characterization
- Radu et al. (2002) described the synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids, potentially related to this compound. This research contributes to the broader understanding of the synthesis processes and characterization of similar chemical compounds (Radu et al., 2002).
Ultrasonic Decomposition
- Fujita et al. (2003) explored the ultrasonic decomposition of this compound in an aqueous solution. This study provides insights into the degradation mechanisms and potential environmental impacts of such herbicides (Fujita et al., 2003).
Advanced Analysis Techniques
- Omidi et al. (2014) developed a method for the trace determination of this compound in complex matrices using molecular imprinted polymer nanoparticles. This technique is vital for sensitive and selective detection of this herbicide in environmental and biological samples (Omidi et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is the plant growth hormone auxin . This compound mimics the action of auxin, leading to uncontrolled growth in susceptible plants, mainly dicotyledons .
Mode of Action
This compound interacts with its targets by mimicking the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development. By mimicking auxin, this compound disrupts normal growth patterns, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and is translocated to the meristems . The impact of these properties on the bioavailability of the compound within the plant system is significant, as it allows for the widespread disruption of growth patterns.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the uncontrolled growth and eventual death of susceptible plants . This is a result of the compound’s mimicry of the plant growth hormone auxin, which disrupts normal growth patterns .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness can be influenced by the presence of other chemicals in the environment, the pH of the soil, and the temperature
Eigenschaften
IUPAC Name |
2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQCPPILNZOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962745 | |
| Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4286-99-1 | |
| Record name | NSC65087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)



![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)



![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)


![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
